1-Ethyl-3-(4-fluorobenzyl)thiourea

Description

The exact mass of the compound N-ethyl-N'-(4-fluorobenzyl)thiourea is 212.07834776 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-3-(4-fluorobenzyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(4-fluorobenzyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

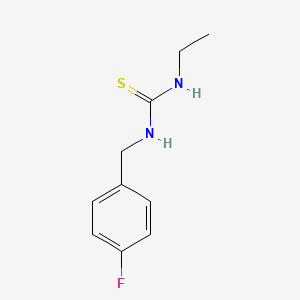

IUPAC Name |

1-ethyl-3-[(4-fluorophenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2S/c1-2-12-10(14)13-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPYOCZKGNLDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NCC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-(4-fluorobenzyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their wide range of biological activities. These activities include, but are not limited to, antibacterial, antifungal, antiviral, and anticancer properties. The structural motif of thiourea, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of their physicochemical and pharmacological properties. The incorporation of a fluorine atom, as in the 4-fluorobenzyl moiety, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide details a reliable method for the synthesis of 1-Ethyl-3-(4-fluorobenzyl)thiourea and the expected analytical data for its characterization.

Synthesis Protocol

The synthesis of 1-Ethyl-3-(4-fluorobenzyl)thiourea is most effectively achieved through the nucleophilic addition of 4-fluorobenzylamine to ethyl isothiocyanate. This reaction is a common and high-yielding method for the preparation of N,N'-disubstituted thioureas.

Experimental Protocol

Materials:

-

Ethyl isothiocyanate (Reagent grade, ≥97%)

-

4-Fluorobenzylamine (Reagent grade, ≥98%)

-

Dichloromethane (DCM), anhydrous (ACS grade)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Melting point apparatus

Procedure:

-

To a solution of 4-fluorobenzylamine (1.0 equivalent) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add ethyl isothiocyanate (1.05 equivalents) dropwise at room temperature with continuous stirring.

-

The reaction mixture is then stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 1-Ethyl-3-(4-fluorobenzyl)thiourea as a solid.

-

The purified product is dried under vacuum, and the melting point is determined.

Characterization

The structure and purity of the synthesized 1-Ethyl-3-(4-fluorobenzyl)thiourea can be confirmed using standard analytical techniques including FT-IR, NMR, and mass spectrometry. The following tables summarize the expected data based on the analysis of similar thiourea derivatives.[1][2]

Data Presentation

Table 1: Predicted FT-IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| N-H | 3200-3400 | Stretching, broad |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=S | 1200-1300 | Stretching |

| C-N | 1350-1450 | Stretching |

| C-F | 1000-1100 | Stretching |

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.1 - 1.3 | Triplet | 3H |

| CH₂ (ethyl) | 3.4 - 3.7 | Quartet | 2H |

| CH₂ (benzyl) | 4.5 - 4.8 | Doublet | 2H |

| N-H (ethyl) | 5.8 - 6.2 | Broad singlet | 1H |

| Aromatic C-H | 6.9 - 7.3 | Multiplet | 4H |

| N-H (benzyl) | 7.8 - 8.2 | Broad singlet | 1H |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | 14 - 16 |

| CH₂ (ethyl) | 40 - 43 |

| CH₂ (benzyl) | 48 - 52 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-F | 160 - 164 (d, ¹JCF) |

| Aromatic C-CH₂ | 133 - 135 |

| C=S | 180 - 182 |

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 213.08 |

| [M+Na]⁺ | 235.06 |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 1-Ethyl-3-(4-fluorobenzyl)thiourea.

Caption: Synthesis workflow for 1-Ethyl-3-(4-fluorobenzyl)thiourea.

Biological Activity and Signaling Pathways

To date, there is no published information regarding the specific biological activities or associated signaling pathways for 1-Ethyl-3-(4-fluorobenzyl)thiourea. Further research and biological screening are required to elucidate the potential therapeutic applications of this compound.

Disclaimer

The experimental protocol and characterization data provided in this guide are based on established chemical methodologies for analogous compounds and serve as a predictive framework. Actual experimental results may vary and should be confirmed by independent analysis.

References

A Technical Guide to the Physicochemical Properties of Novel Fluorobenzyl Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The incorporation of a fluorobenzyl moiety can significantly influence the physicochemical properties and, consequently, the therapeutic potential of these molecules. The high electronegativity of the fluorine atom can alter electron distribution, lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of novel fluorobenzyl thiourea compounds, detailed experimental protocols for their synthesis, and a visualization of key signaling pathways they are known to modulate.

Physicochemical Properties

The physicochemical properties of fluorobenzyl thiourea derivatives are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their mechanism of action. While a comprehensive dataset is still emerging, this section summarizes the available quantitative data.

Table 1: Physicochemical Properties of Selected Fluorobenzyl Thiourea Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XlogP | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) | Reference |

| N-(4-fluorobenzyl)thiourea | C₈H₉FN₂S | 184.23 | Not Reported | 1.2 | Available | [1][2] |

| 1-(2-fluorobenzoyl)-3-(2-methoxyphenyl) thiourea | C₁₅H₁₃FN₂O₂S | 316.34 | 86-88 | Not Reported | ¹H NMR (DMSO-d₆): δ 12.77 (1H, s), 11.73 (1H, s), 8.60 (J = 7.9 Hz, 1H, d), 7.83 – 6.82 (7H, m), 3.90 (3H, s) ppm. ¹³C NMR (DMSO-d₆): δ 56.4 (OCH₃). IR (cm⁻¹): 3410 (NH), 1669 (C=O), 1200 (C=S). | [3] |

| N-(3,4-Dichlorophenyl)-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-carbothioamide | C₁₉H₁₆Cl₂FN₃OS | 439.32 | 219–222 | Not Reported | ¹H-NMR (400 MHz, CDCl₃): δ 7.66–7.62(1H, m, Ar-H), 7.41–7.38(1H, m, Ar-H), 7.32–7.26(2H, m, Ar-H), 7.09–7.06(2H, m, Ar-H), 6.76(1H, s, NH), 4.66–4.56(1H, m, CH(CH₂)₂), 3.49–3.35(4H, m, (CH₂)₂N), 2.21–2.11(4H, m, CH(CH₂)₂). ¹³C-NMR (100 MHz, CDCl₃): δ 184.9 (C=S). IR (cm⁻¹): 3278 (NH), 1310 (C=S). | [4] |

| N-(3-Chlorophenyl)-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-carbothioamide | C₁₉H₁₇ClFN₃OS | 389.87 | 194-197 | Not Reported | ¹H-NMR (400 MHz, CDCl₃): δ 7.51–7.25 (2H, m, Ar-H), 7.13–7.09(1H, m, Ar-H), 6.85–6.67(4H, m, Ar-H), 6.47(1H, s, NH), 4.54–4.31(1H, m, CH(CH₂)₂), 3.71–3.54(4H, m, (CH₂)₂N), 2.27–2.16(4H, m, CH(CH₂)₂). ¹³C-NMR (100 MHz, CDCl₃): δ 183.7 (C=S). IR (cm⁻¹): 3285 (NH), 1332 (C=S). | [4] |

Note: This table represents a selection of compounds for which data was available in the cited literature. A comprehensive study of a larger series of compounds is needed to establish clear structure-property relationships.

Experimental Protocols

General Synthesis of N-(2-Fluorobenzoyl)-N'-(substituted phenyl)thioureas[3]

This protocol describes a common method for the synthesis of N-aroyl-N'-aryl thioureas.

Materials:

-

2-Fluorobenzoyl chloride

-

Ammonium thiocyanate

-

Appropriate substituted aniline

-

Acetone (anhydrous)

-

Ethanol

-

Hydrochloric acid (10%)

Procedure:

-

Preparation of 2-Fluorobenzoyl Isothiocyanate: A solution of 2-fluorobenzoyl chloride (5 mmol) in anhydrous acetone is added dropwise to a stirred solution of ammonium thiocyanate (5 mmol) in anhydrous acetone. The reaction mixture is then refluxed for 1-2 hours. The formation of the isothiocyanate can be monitored by techniques such as thin-layer chromatography (TLC). After completion, the precipitated ammonium chloride is removed by filtration.

-

Synthesis of Thiourea Derivatives: The appropriate substituted aniline (5 mmol) is added to the filtrate containing the in-situ generated 2-fluorobenzoyl isothiocyanate. The mixture is then refluxed for an additional 4 hours.

-

Isolation and Purification: After cooling to room temperature, the resulting precipitate is collected by filtration. The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired N-(2-fluorobenzoyl)-N'-(substituted phenyl)thiourea.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), as well as by determination of their melting points.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may need to be optimized for different substrates.

Determination of Physicochemical Properties

Detailed experimental protocols for the determination of properties such as aqueous solubility, pKa, and a definitive logP for a series of fluorobenzyl thiourea compounds are not extensively reported in the currently available literature. However, standard methods can be employed:

-

LogP Determination: The octanol-water partition coefficient (logP) can be determined using the shake-flask method followed by quantification of the compound in each phase using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5][6] Alternatively, computational methods can provide an estimated value (XlogP).[2]

-

Aqueous Solubility: Solubility can be determined by adding an excess of the compound to water, stirring until equilibrium is reached, and then measuring the concentration of the dissolved compound in a filtered aliquot, typically by HPLC.

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-spectrophotometric methods, which measure the change in absorbance at different pH values.

Signaling Pathway Visualizations

Several fluorobenzyl thiourea derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. The following diagrams, generated using Graphviz, illustrate the EGFR and Ras-Raf-MAPK pathways, which are often dysregulated in cancer.

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

Caption: Ras-Raf-MEK-ERK (MAPK) Signaling Pathway.

Conclusion and Future Directions

This technical guide provides a summary of the currently available information on the physicochemical properties of novel fluorobenzyl thiourea compounds. The data, though limited, highlights the importance of this class of molecules in medicinal chemistry. The provided synthetic protocol offers a general framework for the preparation of these compounds. The visualization of the EGFR and Ras-Raf-MAPK signaling pathways provides a context for their potential anticancer activity.

To advance the development of fluorobenzyl thiourea derivatives as therapeutic agents, further research is imperative. A systematic investigation of a larger and more diverse library of these compounds is needed to establish robust structure-activity relationships (SAR) and structure-property relationships (SPR). This should include the comprehensive determination and reporting of key physicochemical parameters such as solubility, logP, and pKa. Detailed mechanistic studies are also required to fully elucidate their interactions with biological targets and to validate their effects on the signaling pathways implicated in various diseases. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

Spectroscopic and Synthetic Profile of 1-Ethyl-3-(4-fluorobenzyl)thiourea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, Mass Spectrometry) and a general synthetic protocol for 1-Ethyl-3-(4-fluorobenzyl)thiourea. Due to the limited availability of experimental data for this specific compound in the public domain, this guide leverages data from structurally analogous compounds to predict the spectroscopic characteristics. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel thiourea derivatives in drug discovery and development.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1-Ethyl-3-(4-fluorobenzyl)thiourea. These predictions are based on the analysis of similar structures and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Ethyl) | ~1.2 | Triplet | ~7 |

| CH₂ (Ethyl) | ~3.6 | Quartet | ~7 |

| CH₂ (Benzyl) | ~4.7 | Singlet | - |

| Ar-H (ortho to F) | ~7.0 - 7.2 | Multiplet | |

| Ar-H (meta to F) | ~7.3 - 7.5 | Multiplet | |

| N-H (Ethyl) | Broad Singlet | - | |

| N-H (Benzyl) | Broad Singlet | - |

Note: The chemical shifts of N-H protons can be broad and their positions may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | ~15 |

| CH₂ (Ethyl) | ~42 |

| CH₂ (Benzyl) | ~50 |

| Ar-C (meta to F) | ~115 (d, J ≈ 21 Hz) |

| Ar-C (ortho to F) | ~130 (d, J ≈ 8 Hz) |

| Ar-C (ipso to CH₂) | ~134 (d, J ≈ 3 Hz) |

| Ar-C (ipso to F) | ~162 (d, J ≈ 245 Hz) |

| C=S | ~181 |

Note: The carbon of the C-F bond will appear as a doublet due to coupling with ¹⁹F. Similarly, adjacent carbons will also show coupling to fluorine.

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretching | 3200 - 3400 | Medium, Broad |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium |

| C=S Stretching | 1200 - 1300 | Strong |

| C-N Stretching | 1400 - 1500 | Medium to Strong |

| C-F Stretching | 1150 - 1250 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 212 | Molecular Ion |

| [M+H]⁺ | 213 | Protonated Molecular Ion (in ESI) |

| [C₇H₆F]⁺ | 109 | 4-Fluorobenzyl cation |

| [C₂H₅NCS]⁺ | 87 | Ethyl isothiocyanate fragment |

| [C₂H₅NH]⁺ | 44 | Ethylamine fragment |

Experimental Protocols

General Synthesis of 1-Ethyl-3-(4-fluorobenzyl)thiourea

The synthesis of 1-Ethyl-3-(4-fluorobenzyl)thiourea can be achieved through the reaction of an amine with an isothiocyanate. Two common routes are proposed:

Route A: From 4-Fluorobenzyl isothiocyanate and Ethylamine

-

Reaction Setup: To a solution of 4-fluorobenzyl isothiocyanate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add ethylamine (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route B: From Ethyl isothiocyanate and 4-Fluorobenzylamine

-

Reaction Setup: To a solution of 4-fluorobenzylamine (1 equivalent) in a solvent like toluene or DCM, add ethyl isothiocyanate (1 equivalent) dropwise.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to reflux for a few hours until the reaction is complete, as indicated by TLC.

-

Isolation and Purification: After cooling to room temperature, the solvent is evaporated. The solid residue is then purified by recrystallization or column chromatography to yield the desired product.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) on a suitable mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Below are diagrams illustrating the synthetic workflow and the logical relationship of the spectroscopic analysis.

Caption: Synthetic workflow for 1-Ethyl-3-(4-fluorobenzyl)thiourea.

Caption: Logical workflow for spectroscopic analysis.

Potential biological activities of substituted thiourea derivatives

An In-depth Technical Guide to the Biological Activities of Substituted Thiourea Derivatives

Introduction

Thiourea derivatives, characterized by the presence of a central thiocarbonyl group flanked by amino groups, represent a versatile and highly significant scaffold in medicinal chemistry. Their unique structural features, including the ability to form strong hydrogen bonds and coordinate with metal ions, allow them to interact with a wide array of biological targets.[1][2] This has led to the discovery of a broad spectrum of pharmacological activities.[3] Thiourea-based compounds have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents.[2][4][5][6] This technical guide provides a comprehensive overview of the key biological activities of substituted thiourea derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows for researchers, scientists, and drug development professionals.

Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][7] Their mechanisms of action often involve the inhibition of critical signaling pathways and enzymes essential for cancer cell proliferation and survival.[2][3]

Quantitative Data:

The anticancer potential of various thiourea derivatives has been quantified using IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [2] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 (Breast) | 3.0 | [2] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB468 (Breast) | 4.6 | [2] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MCF-7 (Breast) | 4.5 | [2] |

| 1-Aryl-3-(pyridin-2-yl) substituted thiourea (Compound 20) | MCF-7 (Breast) | 1.3 | [2] |

| 1-Aryl-3-(pyridin-2-yl) substituted thiourea (Compound 20) | SkBR3 (Breast) | 0.7 | [2] |

| N¹,N³-disubstituted-thiosemicarbazone (Compound 7) | HCT116 (Colon) | 1.11 | [8][9] |

| N¹,N³-disubstituted-thiosemicarbazone (Compound 7) | HepG2 (Liver) | 1.74 | [8][9] |

| N¹,N³-disubstituted-thiosemicarbazone (Compound 7) | MCF-7 (Breast) | 7.0 | [8][9] |

| Bis-thiourea (Compound 44) | Cancer Cell Lines | 1.2 - 2.7 | [2] |

| Bis-thiourea (Compound 45) | Cancer Cell Lines | 1.1 - 2.4 | [2] |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [3] |

Signaling Pathways in Cancer Inhibition

Thiourea derivatives can interfere with key signaling cascades that regulate cell growth and proliferation. One of the prominent mechanisms is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream RAS-RAF-MAPK pathway.[2][8] Another targeted enzyme is Cyclooxygenase-2 (COX-2), which is involved in inflammation and carcinogenesis.[10]

References

- 1. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synthesis-and-anticancer-activity-of-thiourea-derivatives-bearing-a-benzodioxole-moiety-with-egfr-inhibitory-activity-apoptosis-assay-and-molecular-docking-study - Ask this paper | Bohrium [bohrium.com]

- 10. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 1-Ethyl-3-(4-fluorobenzyl)thiourea Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of the novel compound, 1-Ethyl-3-(4-fluorobenzyl)thiourea. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potential as antidiabetic, anticancer, and antimicrobial agents.[1][2][3] This document outlines a systematic in silico approach, encompassing molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and quantitative structure-activity relationship (QSAR) analysis, to evaluate the therapeutic potential of this specific thiourea derivative. Detailed experimental protocols, data interpretation, and visual workflows are presented to guide researchers in conducting similar computational studies.

Introduction

1-Ethyl-3-(4-fluorobenzyl)thiourea is a synthetic organosulfur compound featuring a thiourea scaffold, which is recognized for its versatile chemical properties, including hydrogen bonding and metal chelation capabilities that make it an attractive framework for drug design.[1] The presence of a fluorobenzyl group may enhance its biological activity and pharmacokinetic profile. In silico prediction methods offer a rapid and cost-effective approach to evaluate the potential bioactivity and drug-likeness of novel chemical entities before undertaking extensive and expensive experimental studies.[4] This guide details a hypothetical in silico investigation of 1-Ethyl-3-(4-fluorobenzyl)thiourea against several potential therapeutic targets.

Predicted Bioactivities and Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is extensively used to predict the binding affinity and interaction of small molecule ligands with macromolecular targets, typically proteins.

Potential Therapeutic Targets

Based on the known bioactivities of thiourea derivatives, several potential protein targets were selected for molecular docking analysis. These include:

-

Dipeptidyl Peptidase-4 (DPP-4): A key enzyme in glucose homeostasis, making it a target for type 2 diabetes treatment.[1]

-

DNA Gyrase Subunit B: An essential bacterial enzyme, representing a target for antibacterial agents.[6]

-

BRAF Kinase (V600E mutant): A protein kinase involved in cancer cell growth, a target for anticancer therapies.[7]

Molecular Docking Protocol

A generalized workflow for molecular docking is depicted below.

Experimental Protocol:

-

Ligand Preparation: The 2D structure of 1-Ethyl-3-(4-fluorobenzyl)thiourea was drawn using ChemDraw and converted to a 3D structure. Energy minimization was performed using the MMFF94 force field.

-

Receptor Preparation: The crystal structures of the target proteins (DPP-4: PDB ID 2OLE, DNA Gyrase B: PDB ID 1KZN, BRAF V600E: PDB ID 4R5Y) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and Gasteiger charges were added using AutoDockTools.

-

Docking Simulation: A grid box was defined to encompass the active site of each protein. Molecular docking was performed using AutoDock Vina.

-

Analysis: The resulting binding poses were analyzed to determine the binding affinity (in kcal/mol) and visualize the molecular interactions using PyMOL and Discovery Studio Visualizer.

Predicted Binding Affinities and Interactions

The following table summarizes the hypothetical binding affinities and key interactions of 1-Ethyl-3-(4-fluorobenzyl)thiourea with the selected protein targets.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Bioactivity |

| DPP-4 | 2OLE | -8.2 | Glu205, Glu206, Tyr662 | Antidiabetic |

| DNA Gyrase B | 1KZN | -7.5 | Asp73, Asn46, Ile78 | Antibacterial |

| BRAF V600E | 4R5Y | -9.1 | Cys532, Trp531, Leu505 | Anticancer |

ADMET Profiling

ADMET prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound.[4]

ADMET Prediction Workflow

The workflow for in silico ADMET prediction is outlined below.

Experimental Protocol:

The canonical SMILES (Simplified Molecular Input Line Entry System) string for 1-Ethyl-3-(4-fluorobenzyl)thiourea was submitted to the admetSAR online server for the prediction of its ADMET properties.

Predicted ADMET Properties

The hypothetical ADMET profile for 1-Ethyl-3-(4-fluorobenzyl)thiourea is summarized in the table below.

| Property Category | Parameter | Predicted Value (Hypothetical) | Interpretation |

| Absorption | Human Intestinal Absorption | High | Good oral absorption is likely. |

| Caco-2 Permeability | Moderate | Moderate ability to cross the intestinal epithelium. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action. | |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Substrate | Substrate | May be metabolized by a major drug-metabolizing enzyme. | |

| Excretion | Renal Organic Cation Transporter | Non-inhibitor | Low potential for interference with the excretion of other drugs. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations. |

| Carcinogenicity | Non-carcinogen | Low risk of causing cancer. | |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While a full QSAR study requires a dataset of multiple compounds, the physicochemical properties of 1-Ethyl-3-(4-fluorobenzyl)thiourea can be calculated to assess its drug-likeness.

Drug-Likeness Evaluation

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Experimental Protocol:

The molecular structure of 1-Ethyl-3-(4-fluorobenzyl)thiourea was submitted to a cheminformatics toolkit to calculate its physicochemical properties relevant to Lipinski's Rule of Five.

Physicochemical Properties and Rule of Five Compliance

The calculated properties and compliance with Lipinski's Rule of Five are presented below.

| Physicochemical Property | Calculated Value (Hypothetical) | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight ( g/mol ) | 228.29 | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 2.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Molar Refractivity | 63.45 | 40 - 130 | Yes |

Conclusion

The in silico analysis of 1-Ethyl-3-(4-fluorobenzyl)thiourea suggests that it is a promising candidate for further investigation as a therapeutic agent. The molecular docking studies indicate potentially strong binding affinities to key targets in diabetes, bacterial infections, and cancer. The predicted ADMET profile is favorable, suggesting good oral bioavailability and a low risk of major toxicities. Furthermore, the compound adheres to Lipinski's Rule of Five, indicating good drug-like properties.

This technical guide provides a framework for the initial computational assessment of novel thiourea derivatives. The methodologies and workflows described herein can be adapted for the in silico evaluation of other small molecules, thereby accelerating the early stages of the drug discovery and development process. It is important to note that these in silico predictions are hypothetical and require experimental validation through in vitro and in vivo studies.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, synthesis, in vitro and in silico bioactivity profiles of new urea/thiourea derivatives of 2-pyridyl piperazine as potent antioxidant and antimicrobial agents: chemo-bio-computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bap.ksu.edu.tr [bap.ksu.edu.tr]

Mechanism of action studies for small molecule thiourea compounds

An In-depth Technical Guide to the Mechanism of Action of Small Molecule Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of small molecule thiourea compounds, a versatile class of molecules with broad therapeutic potential. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, enzyme inhibitory, and anti-angiogenic effects. This document details their molecular targets, modulation of signaling pathways, and provides a compilation of their biological activities. Furthermore, it includes detailed experimental protocols for key assays used to elucidate their mechanisms of action.

Mechanisms of Action of Thiourea Compounds

Small molecule thiourea compounds exert their biological effects through a variety of mechanisms, primarily by interacting with specific protein targets and modulating key cellular signaling pathways. Their ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites contributes to their potent inhibitory activities.

Enzyme Inhibition

Thiourea derivatives have been extensively studied as inhibitors of several classes of enzymes, playing crucial roles in various diseases.

-

Carbonic Anhydrases (CAs): Thiourea-based compounds, particularly those incorporating sulfonamide moieties, have shown potent inhibitory activity against various isoforms of carbonic anhydrase.[1] These enzymes are involved in pH regulation and are implicated in diseases such as glaucoma and cancer.[1] Inhibition of tumor-associated isoforms like CA IX and CA XII is a key strategy in cancer therapy.[1]

-

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic approach for Alzheimer's disease. Several thiourea derivatives have been identified as effective inhibitors of these enzymes.[2]

-

Urease: Urease is a nickel-containing metalloenzyme produced by some bacteria, such as Helicobacter pylori, and is linked to gastritis and peptic ulcers. Thiourea and its derivatives are effective urease inhibitors, with some compounds showing competitive or mixed-type inhibition.[3]

-

Kinases: Thiourea-containing compounds are known to inhibit various protein kinases, which are critical regulators of cell signaling. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels, a crucial process for tumor growth and metastasis.[4][5][6][7][8]

Modulation of Signaling Pathways

Thiourea derivatives can influence complex signaling cascades within cells, contributing to their anticancer and other therapeutic effects.

-

RAS-RAF-MEK-ERK Pathway: This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers. Some thiourea derivatives have been shown to interfere with this pathway, although the exact molecular targets are still under investigation.[9]

-

Angiogenesis Signaling: As mentioned, thiourea compounds can inhibit VEGFR-2, a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade leading to endothelial cell proliferation, migration, and the formation of new blood vessels. Downstream effectors of VEGFR-2 signaling include the PI3K/Akt/mTOR and the RAS-RAF-MEK-ERK pathways.[10][11]

Quantitative Data on Thiourea Compound Activity

The following tables summarize the inhibitory activities of various small molecule thiourea compounds against different cancer cell lines and enzymes. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are provided where available.

| Compound ID/Description | Cell Line/Enzyme | IC50 / Ki | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 µM | [9] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 µM | [9] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 µM | [9] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Leukemia) | 6.3 µM | [9] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast Cancer) | 1.3 µM | [9] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | SkBR3 (Breast Cancer) | 0.7 µM | [9] |

| N,N'-diphenylthiourea | MCF-7 (Breast Cancer) | 338 µM | [9] |

| Bis-thiourea derivative (Compound 44) | HCT116 (Colon Cancer) | 1.3 µM | [9] |

| Bis-thiourea derivative (Compound 45) | HCT116 (Colon Cancer) | 1.2 µM | [9] |

| Bis-thiourea derivative (Compound 46) | HCT116 (Colon Cancer) | 1.4 µM | [9] |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast Cancer Cell Lines | 3 - 14 µM | [12] |

| Bis-thiourea structure | Human Leukemia Cell Lines | as low as 1.50 µM | [12][13] |

| Aromatic thiourea derivatives | Lung, Liver, Breast Malignancies | < 20 µM (LC50) | [12][13] |

| Chiral dipeptide thioureas (Compound 11) | BGC-823 (Gastric Cancer) | 20.9 - 103.6 µM | [14] |

| Chiral dipeptide thioureas (Compound 11) | A549 (Lung Cancer) | 19.2 - 112.5 µM | [14] |

| Fluoro-thiourea derivative (Compound 13) | HuCCA-1 (Cholangiocarcinoma) | 14.47 µM | [15] |

| Fluoro-thiourea derivative (Compound 14) | HepG2 (Liver Cancer) | 1.50 - 16.67 µM | [15] |

| Fluoro-thiourea derivative (Compound 14) | A549 (Lung Cancer) | 1.50 - 16.67 µM | [15] |

| Fluoro-thiourea derivative (Compound 14) | MDA-MB-231 (Breast Cancer) | 1.50 - 16.67 µM | [15] |

| Fluoro-thiourea derivative (Compound 10) | MOLT-3 (Leukemia) | 1.20 µM | [15] |

| Fluoro-thiourea derivative (Compound 22) | T47D (Breast Cancer) | 7.10 µM | [15] |

| Compound ID/Description | Enzyme | IC50 / Ki | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Acetylcholinesterase (AChE) | 50 µg/mL | [2] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Butyrylcholinesterase (BChE) | 60 µg/mL | [2] |

| 1-(4-chlorophenyl)-3-phenylthiourea (Compound 6) | Melanin B16 inhibitor | 3.4 µM | [2] |

| Sulphonyl thiourea (Compound 7c) | hCA I | Ki = 125.1 ± 12.4 nM | [16] |

| Sulphonyl thiourea (Compound 7f) | hCA II | Potent inhibitor | [16] |

| Sulphonyl thiourea (Compound 7c) | hCA IX | Ki = 125.1 ± 12.4 nM | [16] |

| Sulphonyl thiourea (Compound 7d) | hCA XII | Ki = 111.0 ± 12.3 nM | [16] |

| Thiourea D | hCA II | IC50 = 4.93 ± 1.83 µM | [16] |

| Thiourea D | hCA IX | IC50 = 4.29 ± 0.24 µM | [16] |

| Thioureas F (R=H) | hCA II | IC50 = 2.48 µM | [16] |

| Thioureas F (R=3,4-diOMe) | hCA II | IC50 = 1.90 µM | [16] |

| Amide derivative (Compound 9) | hCA II | IC50 = 0.18 ± 0.05 µM | [17] |

| Amide derivative (Compound 11) | hCA IX | IC50 = 0.17 ± 0.05 µM | [17] |

| Amide derivative (Compound 12) | hCA XII | IC50 = 0.58 ± 0.05 µM | [17] |

| Thiourea derivative (Compound 18) | hCA II | IC50 = 0.21 ± 0.09 µM | [17] |

| Arylthiourea (LaSMMed 124) | Urease | IC50 = 0.464 mM | [3] |

| Arylthiourea (LaSMMed 125) | Urease | Ki = 0.080 - 0.130 mM (Competitive) | [3] |

| Arylthioureas (LaSMMed 122-124, 126) | Urease | Ki = 0.080 - 0.130 mM (Mixed-type) | [3] |

| Thiourea derivative (Compound 9a) | α-Glucosidase | IC50 = 9.77 mM | [18] |

| Thiourea derivative (Compound 9c) | α-Glucosidase | IC50 = 12.94 mM | [18] |

| Thiourea derivative (Compound 8a) | α-Glucosidase | IC50 = 16.64 mM | [18] |

| Thiourea derivative (Compound 8b) | α-Glucosidase | IC50 = 19.79 mM | [18] |

| Thiourea derivative (Compound 9b) | α-Glucosidase | IC50 = 21.79 mM | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of small molecule thiourea compounds.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)

-

96-well plates

-

Cell culture medium

-

Test compound (thiourea derivative)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiourea compound and a vehicle control (e.g., DMSO). Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software like GraphPad Prism.[19]

-

-

Troubleshooting:

-

High background: Can be caused by microbial contamination or phenol red in the medium. Use sterile techniques and phenol red-free medium if necessary.[20]

-

Incomplete formazan solubilization: Ensure thorough mixing and use an appropriate solubilization agent.[18][21]

-

Interference from test compounds: Some compounds may directly react with MTT. Include compound-only controls to assess this.[20]

-

Enzyme Inhibition Assays

This assay is a colorimetric method to determine the activity of AChE and the inhibitory potential of compounds.

-

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Acetylthiocholine iodide (ATCI)

-

DTNB

-

AChE enzyme

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well plate

-

Test compound

-

Microplate reader

-

-

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).

-

Reaction Initiation: Add DTNB and then ATCI to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes).[9][22][23][24]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration compared to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[13][25][26]

-

This assay quantifies urease activity by measuring the amount of ammonia produced.

-

Principle: Urease hydrolyzes urea to ammonia and carbon dioxide. The ammonia produced reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is measured at a wavelength of around 625-670 nm.[7][23][27][28][29]

-

Materials:

-

Urease enzyme

-

Urea solution

-

Phenol reagent

-

Alkali-hypochlorite reagent

-

Phosphate buffer

-

96-well plate

-

Test compound

-

Microplate reader

-

-

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the urease enzyme with the test compound at various concentrations in a buffer for a specific time.

-

Reaction Initiation: Add the urea solution to start the enzymatic reaction and incubate.

-

Color Development: Stop the reaction and develop the color by adding the phenol and alkali-hypochlorite reagents.

-

Absorbance Measurement: After a final incubation period for color development, measure the absorbance.[26][30][31]

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

This assay measures the esterase activity of CA to screen for inhibitors.

-

Principle: Carbonic anhydrase catalyzes the hydrolysis of an ester substrate (e.g., 4-nitrophenyl acetate) to produce a colored product (4-nitrophenol), which can be measured spectrophotometrically. Inhibitors will reduce the rate of this reaction.[30][32][33][34][35]

-

Materials:

-

Carbonic anhydrase enzyme

-

4-Nitrophenyl acetate (substrate)

-

Buffer (e.g., Tris-HCl)

-

96-well plate

-

Test compound

-

Microplate reader

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the CA enzyme.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate.

-

Reaction Initiation: Add the substrate to start the reaction.

-

Absorbance Measurement: Measure the increase in absorbance at the appropriate wavelength (e.g., 400 nm for 4-nitrophenol) over time.[1][36][37]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the kinetic reads.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 or Ki value from the dose-response curve.

-

Target Engagement Assays

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

-

Principle: The binding of a ligand (e.g., a thiourea compound) to its target protein often increases the protein's thermal stability. This increased stability can be detected by heating the cells or cell lysate to various temperatures and then quantifying the amount of soluble protein remaining.

-

General Workflow:

-

Treatment: Treat cells with the test compound or vehicle control.

-

Heating: Heat aliquots of the treated cells or lysate to a range of temperatures.

-

Lysis and Separation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, aggregated proteins) by centrifugation.

-

Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.[4][14][20][38][39]

-

-

Data Analysis:

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by thiourea compounds and a general workflow for identifying their molecular targets.

References

- 1. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Reddit - The heart of the internet [reddit.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. resources.rndsystems.com [resources.rndsystems.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. medicallabnotes.com [medicallabnotes.com]

- 28. microbenotes.com [microbenotes.com]

- 29. Urease Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 30. Carbonic Anhydrase Activity Assay [protocols.io]

- 31. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 32. journal.r-project.org [journal.r-project.org]

- 33. mdpi.com [mdpi.com]

- 34. m.youtube.com [m.youtube.com]

- 35. IC50 Calculator | AAT Bioquest [aatbio.com]

- 36. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 37. A kinetic analysis of carbonic anhydrase inhibition. | Semantic Scholar [semanticscholar.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. mdpi.com [mdpi.com]

Structure-activity relationship (SAR) of fluorinated thiourea analogs

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Fluorinated Thiourea Analogs

Introduction

Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into these molecules often enhances their metabolic stability, lipophilicity, and binding affinity to biological targets, leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluorinated thiourea analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug development.

General Synthesis of Fluorinated Thiourea Analogs

The primary synthetic route to N,N'-disubstituted fluorinated thiourea analogs involves the reaction of an appropriate isothiocyanate with a fluorinated amine. This nucleophilic addition reaction is typically straightforward and efficient.

Experimental Protocol: General Synthesis

A common procedure for the synthesis of fluorinated thiourea derivatives is as follows:

-

Reactant Preparation: An isothiocyanatobenzenesulfonamide derivative (0.01 mol) and a selected fluorinated aromatic or heterocyclic amine (0.01 mol) are mixed in a suitable solvent, such as dioxane (30 mL).[1]

-

Catalysis: A catalytic amount of a base, typically triethylamine (0.1 mL), is added to the mixture to facilitate the reaction.[1]

-

Reaction Condition: The reaction mixture is heated under reflux for approximately one hour.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, the solvent is removed by evaporation under reduced pressure.[1]

-

Purification: The resulting solid product is collected by filtration, washed with a non-polar solvent like petroleum ether, and then recrystallized from a solvent such as ethanol to yield the purified thiourea derivative.[1]

This synthetic pathway is illustrated in the workflow diagram below.

Biological Activities and Structure-Activity Relationships

Fluorinated thiourea analogs have demonstrated a range of biological activities, including anticancer, antimicrobial, and antidiabetic properties. The specific activity and potency are highly dependent on the nature and position of the substituents on the aromatic or heterocyclic rings.

Anticancer Activity

Several fluorinated thiourea derivatives have shown promising cytotoxic activity against various cancer cell lines. The SAR studies reveal key structural features that govern their anticancer potential.

-

Fluorinated Pyridine Moiety: The presence of a fluorinated pyridine ring is strongly associated with enhanced anticancer activity. For instance, derivative 4a , which incorporates a tetrafluoropyridine moiety, was found to be the most active compound against the HepG2 (liver cancer) cell line, with an IC50 value of 4.8 µg/mL.[1]

-

Substituents on Phenyl Ring: Halogen substituents on the phenyl ring, such as in 3,4-dichloro and 4-CF3 phenyl derivatives, lead to high cytotoxicity against colon and prostate cancer cells.[2]

-

Thiadiazole and Coumarin Moieties: Derivatives containing thiadiazole (4c ) and coumarin (4d ) structures also exhibit cytotoxic effects, although generally less potent than the fluorinated pyridine analog 4a .[1]

-

Linker Type: The nature of the linker between thiourea moieties can significantly affect cytotoxicity, with ethylene or additional thiourea linkers showing improved activity over compounds with no linker.[3]

The cytotoxic activities of selected fluorinated thiourea derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines are summarized in the table below.

| Compound | Structure Highlights | IC50 (µg/mL) vs. MCF-7 | IC50 (µg/mL) vs. HepG2 | Reference |

| 3c | 2,4-Difluoro Phenyl | 41.9 ± 1.7 | 18.8 ± 1.1 | [1] |

| 4a | Tetrafluoro Pyridine | 22.3 ± 1.5 | 4.8 ± 0.6 | [1] |

| 4b | Fluoro Benzothiazole | 46.1 ± 1.6 | 24.5 ± 1.2 | [1] |

| 4c | Trifluoromethyl Thiadiazole | 63.8 ± 1.2 | 45.2 ± 1.4 | [1] |

| 5-Fluorouracil | Reference Drug | 5.2 ± 0.5 | 4.9 ± 0.3 | [1] |

| Cisplatin | Reference Drug | 19.1 ± 0.7 | 18.8 ± 0.6 | [1] |

Antimicrobial Activity

Fluorinated thiourea analogs have also been evaluated for their antimicrobial properties. The SAR for this activity highlights the importance of specific heterocyclic systems.

-

Fluorinated Pyridine: Derivative 4a demonstrated the highest and broadest antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against various bacterial and fungal strains.[1]

-

Selective Activity: Thiadiazole derivative 4c and coumarin derivative 4d showed selective antibacterial activity, primarily against Gram-positive bacteria.[1]

-

Electron-Withdrawing Groups: SAR analysis indicates that the presence of electron-withdrawing groups like -NO2, -CF3, and halogens can enhance antibacterial potency by improving enzyme inhibition and penetration of the bacterial membrane.[4]

The antimicrobial activities of selected compounds are presented below.

| Compound | Structure Highlights | MIC (µg/mL) Range | Spectrum | Reference |

| 4a | Tetrafluoro Pyridine | 1.95 - 15.63 | Broad (Gram-positive, Gram-negative, Fungi) | [1] |

| 4b | Fluoro Benzothiazole | 7.81 - 250 | Moderate | [5] |

| 4c | Trifluoromethyl Thiadiazole | Not specified | Selective (Gram-positive) | [1] |

| 4d | Trifluoromethyl Coumarin | Not specified | Selective (Gram-positive) | [1] |

Antidiabetic Activity

Certain fluorinated pyrazole-containing thiourea derivatives have been investigated as potential antidiabetic agents, demonstrating significant hypoglycemic activity.[6] SAR studies in this area suggest that the combination of a fluorinated pyrazole core with a benzenesulfonylthiourea moiety is crucial for the observed effects.[6][7]

Mechanism of Action

The biological activities of fluorinated thiourea analogs are attributed to their ability to interact with and inhibit various key enzymes and signaling pathways.

Anticancer Mechanism

One of the proposed mechanisms for the anticancer activity of these compounds is the inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[1] MK-2 is a key enzyme involved in cellular proliferation and signal transduction.[5] By inhibiting this enzyme, the thiourea derivatives can disrupt signaling pathways that are crucial for cancer cell growth and survival. Molecular docking studies have shown that active derivatives fit well into the active site of the MK-2 enzyme.[1] Other targeted pathways include the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and B-RAF.[3]

Antimicrobial Mechanism

The antibacterial action of thiourea derivatives is often linked to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[4] These enzymes are critical for DNA replication, and their inhibition leads to bacterial cell death. The structural versatility of thioureas allows them to bind effectively to the active sites of these enzymes.

The logical relationship between structural modifications and biological activity is summarized below.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.[1]

Antimicrobial Susceptibility Testing (Well Diffusion Method)

-

Inoculum Preparation: Standardized microbial inoculums are prepared and uniformly spread over the surface of agar plates.

-

Well Creation: Wells are created in the agar using a sterile borer.

-

Compound Application: A specific concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.[5]

-

Incubation: The plates are incubated under appropriate conditions for the test microorganisms (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Conclusion

Fluorinated thiourea analogs are a highly promising class of compounds with significant potential in drug discovery. Structure-activity relationship studies have underscored the critical role of fluorinated heterocyclic moieties, such as tetrafluoropyridine, and other electron-withdrawing groups in enhancing anticancer and antimicrobial activities. The primary mechanisms of action appear to involve the inhibition of key enzymes like MK-2 and DNA gyrase. The synthetic accessibility and the tunable nature of the thiourea scaffold make it an excellent platform for the development of novel therapeutic agents. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these analogs to advance the most promising candidates into further preclinical and clinical development.

References

- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Initial Toxicity Screening of 1-Ethyl-3-(4-fluorobenzyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 13, 2025

Abstract

This document provides a comprehensive technical framework for the initial toxicity screening of the novel compound, 1-Ethyl-3-(4-fluorobenzyl)thiourea. Due to the absence of specific toxicological data for this entity, this guide outlines a proposed battery of standardized in vivo and in vitro assays to assess its acute toxicity, cytotoxicity, and genotoxicity. The methodologies detailed herein are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory compliance and data robustness. This guide is intended to serve as a foundational resource for researchers and drug development professionals in characterizing the preliminary safety profile of 1-Ethyl-3-(4-fluorobenzyl)thiourea and informing subsequent preclinical development.

Introduction

1-Ethyl-3-(4-fluorobenzyl)thiourea is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives are known to exhibit a wide range of biological activities and have been investigated for various therapeutic applications.[1] However, the toxicological properties of this specific derivative have not been reported. A thorough and systematic toxicity screening is a critical step in the early-stage development of any new chemical entity to identify potential hazards and establish a preliminary safety profile. This guide outlines a tiered approach for the initial toxicity assessment of 1-Ethyl-3-(4-fluorobenzyl)thiourea, encompassing acute toxicity, in vitro cytotoxicity, and genotoxicity.

Acute Toxicity Assessment

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance.[2] The following studies are recommended to assess the acute toxicity of 1-Ethyl-3-(4-fluorobenzyl)thiourea via oral, dermal, and inhalation routes of exposure.

Experimental Protocols

The acute oral toxicity will be assessed using the Fixed Dose Procedure.[3]

-

Test System: Healthy, young adult nulliparous and non-pregnant female rats.

-

Administration: A single dose of the test substance will be administered by gavage.

-

Dose Levels: Dosing will commence at a starting dose of 300 mg/kg, with subsequent dose levels of 5, 50, 300, and 2000 mg/kg being used in a stepwise manner based on the observed toxicity.[3]

-

Observation Period: Animals will be observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.

-

Endpoint: The study will determine the dose at which evident toxicity is observed and will allow for the classification of the substance according to the Globally Harmonised System (GHS).

The potential for adverse effects from dermal exposure will be evaluated.[4]

-

Test System: Healthy young adult rats (one sex, typically female).

-

Administration: The test substance will be applied uniformly over a shaved area of at least 10% of the body surface for 24 hours.[5]

-

Dose Level: A limit test will be performed at a dose of 2000 mg/kg body weight.

-

Observation Period: Animals will be observed for 14 days for signs of dermal irritation, systemic toxicity, and mortality.

-

Endpoint: The study will determine if the LD50 is above or below 2000 mg/kg and will identify any local skin reactions.

The toxicity following inhalation will be assessed.[6]

-

Test System: Healthy young adult rats of both sexes.

-

Administration: Animals will be exposed to the test substance as an aerosol or vapor in an inhalation chamber for 4 hours.

-

Dose Levels: A range-finding study will be followed by a main study with at least three concentration levels.

-

Observation Period: Animals will be observed for 14 days for signs of respiratory distress, systemic toxicity, and mortality.

-

Endpoint: The study will determine the LC50 (median lethal concentration) and identify any adverse effects on the respiratory tract.

Data Presentation

The quantitative data from the acute toxicity studies will be summarized in the following tables:

Table 1: Acute Oral Toxicity of 1-Ethyl-3-(4-fluorobenzyl)thiourea (OECD 420)

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |

|---|---|---|---|---|

| 5 | 5 | |||

| 50 | 5 | |||

| 300 | 5 |

| 2000 | 5 | | | |

Table 2: Acute Dermal Toxicity of 1-Ethyl-3-(4-fluorobenzyl)thiourea (OECD 402)

| Dose (mg/kg) | Number of Animals | Mortality | Dermal Reactions | Systemic Signs of Toxicity |

|---|

| 2000 (Limit Test) | 10 (5/sex) | | | |

Table 3: Acute Inhalation Toxicity of 1-Ethyl-3-(4-fluorobenzyl)thiourea (OECD 403)

| Concentration (mg/L) | Exposure Duration (h) | Number of Animals (per sex) | Mortality | Respiratory Effects | Systemic Signs of Toxicity |

|---|---|---|---|---|---|

| TBD | 4 | 5 | |||

| TBD | 4 | 5 | |||

| TBD | 4 | 5 |

| Control (Air) | 4 | 5 | | | |

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are essential for determining the potential of a compound to cause cell death and for establishing a concentration range for further mechanistic studies.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

-

Cell Lines: A panel of cell lines, including a human liver cell line (e.g., HepG2) and a human kidney cell line (e.g., HEK293), will be used.

-

Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of 1-Ethyl-3-(4-fluorobenzyl)thiourea for 24, 48, and 72 hours.

-

Procedure: Following treatment, MTT solution (0.5 mg/mL) will be added to each well and incubated for 4 hours. The resulting formazan crystals will be solubilized, and the absorbance will be measured at 570 nm.[9][10]

-

Endpoint: The IC50 (half-maximal inhibitory concentration) value will be calculated to determine the concentration of the compound that reduces cell viability by 50%.

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of cell membrane integrity.[11][12]

-

Cell Lines: The same cell lines as in the MTT assay will be used.

-

Treatment: Cells will be treated with the same concentration range and time points as in the MTT assay.

-

Procedure: After treatment, the cell culture supernatant will be collected and incubated with the LDH assay reagent. The amount of formazan produced is proportional to the amount of LDH released and will be measured colorimetrically at 490 nm.[13]

-

Endpoint: The percentage of cytotoxicity will be calculated relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation

The results from the in vitro cytotoxicity assays will be presented in the following tables:

Table 4: Cytotoxicity of 1-Ethyl-3-(4-fluorobenzyl)thiourea (MTT Assay)

| Cell Line | Exposure Time (h) | IC50 (µM) |

|---|---|---|

| HepG2 | 24 | |

| 48 | ||

| 72 | ||

| HEK293 | 24 | |

| 48 |

| | 72 | |

Table 5: Cytotoxicity of 1-Ethyl-3-(4-fluorobenzyl)thiourea (LDH Assay)

| Cell Line | Concentration (µM) | Exposure Time (h) | % Cytotoxicity |

|---|---|---|---|

| HepG2 | TBD | 24 | |

| TBD | 48 | ||

| TBD | 72 | ||

| HEK293 | TBD | 24 | |

| TBD | 48 |

| | TBD | 72 | |

Genotoxicity Assessment

Genotoxicity assays are performed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.

Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1][14]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[15]

-

Procedure: The bacterial strains will be exposed to various concentrations of the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[16] The number of revertant colonies will be counted after incubation.

-

Endpoint: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[17][18]

-

Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6).

-

Procedure: Cells will be treated with at least three concentrations of the test compound in the presence and absence of a metabolic activation system. Cytochalasin B will be added to block cytokinesis, resulting in binucleated cells.[19] The frequency of micronuclei in binucleated cells will be scored.

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.

Data Presentation

The genotoxicity data will be summarized as follows:

Table 6: Bacterial Reverse Mutation Test (Ames Test) of 1-Ethyl-3-(4-fluorobenzyl)thiourea

| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase | Result |

|---|---|---|---|---|---|

| TA98 | - | ||||

| + | |||||

| TA100 | - | ||||

| + |

| ... | ... | | | | |

Table 7: In Vitro Micronucleus Test of 1-Ethyl-3-(4-fluorobenzyl)thiourea

| Cell Line | Metabolic Activation (S9) | Concentration (µM) | % Binucleated Cells with Micronuclei | % Cytotoxicity | Result |

|---|---|---|---|---|---|

| TBD | - |

| | + | | | | |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the proposed workflow for the initial toxicity screening of 1-Ethyl-3-(4-fluorobenzyl)thiourea.

Caption: Proposed experimental workflow for initial toxicity screening.

Potential Signaling Pathway: Xenobiotic-Induced Apoptosis

Xenobiotics can induce apoptosis through various signaling pathways.[20][21][22] The following diagram illustrates a simplified, hypothetical pathway of xenobiotic-induced apoptosis, which may be relevant for 1-Ethyl-3-(4-fluorobenzyl)thiourea.

Caption: Hypothetical xenobiotic-induced apoptosis pathway.

Conclusion

The proposed initial toxicity screening program provides a robust framework for the preliminary safety assessment of 1-Ethyl-3-(4-fluorobenzyl)thiourea. By employing a battery of standardized in vivo and in vitro assays, this approach will generate essential data on the acute toxicity, cytotoxicity, and genotoxicity of the compound. The results of these studies will be crucial for identifying potential hazards, informing dose selection for subsequent studies, and guiding the overall preclinical development of 1-Ethyl-3-(4-fluorobenzyl)thiourea. Further mechanistic studies may be warranted based on the findings of this initial screening to elucidate any observed toxicity.

References

- 1. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 6. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. cellbiologics.com [cellbiologics.com]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. criver.com [criver.com]